molecular formula C18H13N7O4 B14929992 2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14929992
M. Wt: 391.3 g/mol
InChI Key: YQEYBHDDNLGCOT-UHFFFAOYSA-N
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Description

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps:

    Formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This is typically achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methyl-4-nitrophenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced.

    Attachment of the furyl group: This is often done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C18H13N7O4

Molecular Weight

391.3 g/mol

IUPAC Name

4-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13N7O4/c1-10-6-11(2-4-14(10)25(26)27)28-8-12-3-5-15(29-12)17-21-18-13-7-20-22-16(13)19-9-24(18)23-17/h2-7,9H,8H2,1H3,(H,20,22)

InChI Key

YQEYBHDDNLGCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)[N+](=O)[O-]

Origin of Product

United States

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